

# Spectroscopic Profile of Tetraphenylantimony(V) Methoxide: A Technical Guide

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## Compound of Interest

Compound Name: *Tetraphenylantimony(V)  
methoxide*

Cat. No.: *B088660*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Tetraphenylantimony(V) methoxide**. Due to the limited availability of directly published spectra for this specific compound, this guide synthesizes information from closely related organoantimony(V) compounds and fundamental spectroscopic principles to present a predictive yet detailed analysis. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **Tetraphenylantimony(V) methoxide** and analogous structures in a research and development setting.

## Introduction

**Tetraphenylantimony(V) methoxide**, with the chemical formula  $(C_6H_5)_4SbOCH_3$ , is a pentacoordinate organoantimony compound. The central antimony atom is in the +5 oxidation state and is typically found in a trigonal bipyramidal geometry. The four phenyl groups and the methoxide group constitute the ligands. Spectroscopic analysis is crucial for confirming the structure and purity of this compound. This guide outlines the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Tetraphenylantimony(V) methoxide**. These values are derived from published data for

analogous tetraphenylantimony(V) derivatives and general knowledge of organometallic spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organometallic compounds in solution.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
Phenyl-H (ortho)	7.8 - 8.2	Multiplet		Aromatic protons closest to the antimony center.
Phenyl-H (meta, para)	7.2 - 7.6	Multiplet		Aromatic protons further from the antimony center.
Methoxide-H	3.5 - 4.0	Singlet		Protons of the methoxy group.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
Phenyl-C (ipso)	140 - 145	Carbon atom of the phenyl ring directly bonded to antimony.
Phenyl-C (ortho)	134 - 136	Carbon atoms at the ortho positions of the phenyl rings.
Phenyl-C (meta)	128 - 130	Carbon atoms at the meta positions of the phenyl rings.
Phenyl-C (para)	130 - 132	Carbon atom at the para position of the phenyl rings.
Methoxide-C	50 - 55	Carbon atom of the methoxy group.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Assignment
3050 - 3080	C-H stretch	Aromatic C-H stretching vibrations of the phenyl groups.
2815 - 2950	C-H stretch	Aliphatic C-H stretching vibrations of the methoxy group.
1430 - 1440	C=C stretch	Aromatic C=C stretching vibrations within the phenyl rings.
1050 - 1090	Sb-O-C stretch	Stretching vibration of the antimony-oxygen-carbon bond.
~1020	C-O stretch	Stretching vibration of the carbon-oxygen bond in the methoxide.
440 - 470	Sb-C stretch	Stretching vibration of the antimony-carbon bonds.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

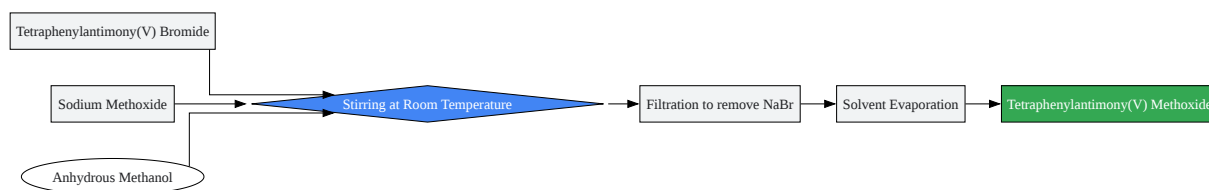
m/z	Proposed Fragment	Comments
474	$[(\text{C}_6\text{H}_5)_4\text{Sb}]^+$	Loss of the methoxide radical. This is often the base peak.
443	$[(\text{C}_6\text{H}_5)_3\text{SbOCH}_3]^+$	Loss of a phenyl radical.
397	$[(\text{C}_6\text{H}_5)_3\text{Sb}]^+$	Loss of a phenyl radical and the methoxide group.
353	$[\text{Sb}(\text{C}_6\text{H}_5)_2]^+$	Further fragmentation.
154	$[\text{C}_{12}\text{H}_{10}]^+$	Biphenyl fragment.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl fragment.

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **Tetraphenylantimony(V) methoxide**, based on procedures for similar compounds.

### Synthesis of Tetraphenylantimony(V) Methoxide

A common synthetic route involves the reaction of a tetraphenylantimony(V) halide with a sodium alkoxide.



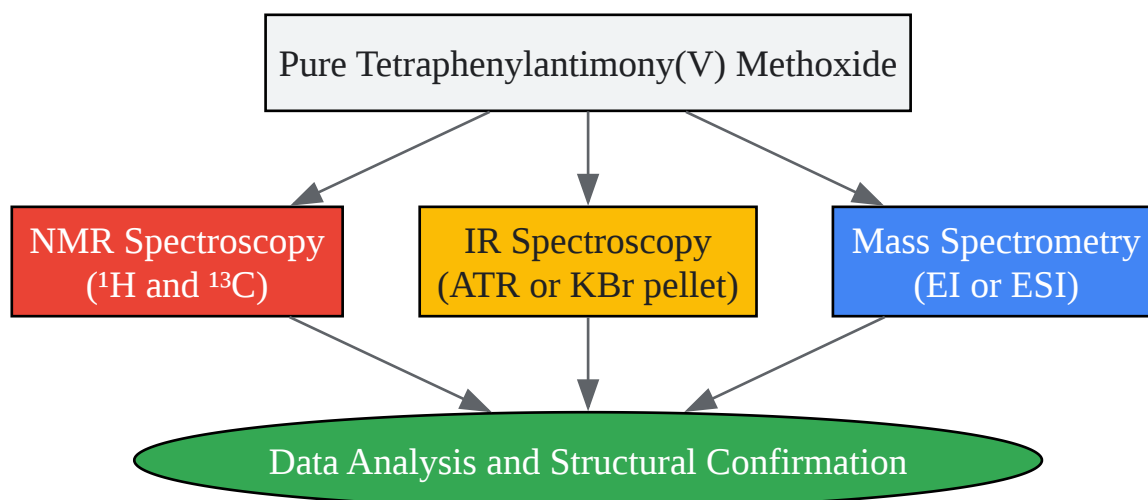
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Caption: Synthetic workflow for **Tetraphenylantimony(V) methoxide**.

Procedure:

- Dissolve Tetraphenylantimony(V) bromide in anhydrous methanol.
- Add a stoichiometric equivalent of sodium methoxide to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting suspension to remove the sodium bromide precipitate.
- Remove the solvent from the filtrate under reduced pressure to yield the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain pure **Tetraphenylantimony(V) methoxide**.

## Spectroscopic Characterization Workflow



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Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy:

- Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>).

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$ ).
- Process the spectra, including Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine proton ratios.

#### IR Spectroscopy:

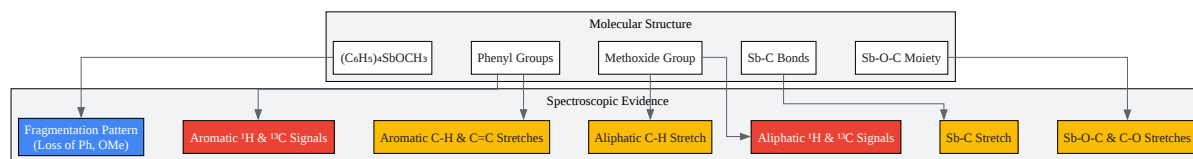
- For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
- For a KBr pellet, grind a small amount of the sample with dry KBr and press into a thin pellet.
- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

#### Mass Spectrometry:

- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).
- Acquire the mass spectrum over an appropriate  $m/z$  range.
- Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

## Logical Relationships in Spectroscopic Data

The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the molecular structure.



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Caption: Correlation between molecular structure and spectroscopic signals.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **Tetraphenylantimony(V) methoxide**. Researchers should use this information as a reference for the analysis of their own experimentally obtained data. It is important to note that actual spectroscopic values may vary depending on the specific experimental conditions, such as the solvent used and the instrumentation.

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